Thiophen-2-ylmethanesulfonyl chloride

Synthetic Instability Reaction Byproduct Analysis Electron-Rich Heterocycles

Researchers requiring a reliable electrophilic sulfonylating agent for thiophene-containing substrates face a critical challenge: this sulfonyl chloride readily decomposes to 2-chloromethylthiophene upon isolation, rendering pre-formed reagent stocks useless. Our supply protocol solves this by providing the compound under rigorously anhydrous, low-temperature conditions, enabling immediate in-situ generation and consumption for the synthesis of otherwise inaccessible sulfonamide derivatives. - Eliminates failed syntheses caused by reagent decomposition; protocols developed for stable analogs are inapplicable. - Enables preparation of labile sulfonamide building blocks that cannot be obtained from isolated sulfonyl chlorides. - Supplied under inert atmosphere with strict temperature control to preserve electrophilic reactivity for quenching with amines or alcohols.

Molecular Formula C5H5ClO2S2
Molecular Weight 196.7 g/mol
Cat. No. B13246310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophen-2-ylmethanesulfonyl chloride
Molecular FormulaC5H5ClO2S2
Molecular Weight196.7 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CS(=O)(=O)Cl
InChIInChI=1S/C5H5ClO2S2/c6-10(7,8)4-5-2-1-3-9-5/h1-3H,4H2
InChIKeyOOTNVAVWZJJRKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophen-2-ylmethanesulfonyl Chloride Overview


Thiophen-2-ylmethanesulfonyl chloride (CAS 174961-04-7) is a specialized organosulfur compound within the methanesulfonyl chloride class, characterized by a reactive sulfonyl chloride group appended to a thiophene ring. Its primary role in organic synthesis is as a potent electrophilic sulfonylating agent for introducing methanesulfonyl moieties into nucleophilic substrates like amines and alcohols . This compound is distinct from simpler arenesulfonyl chlorides due to the unique electronic properties imparted by the electron-rich thiophene heterocycle, which significantly influences its reactivity profile and synthetic utility [1].

1
Procurement Requires in-situ generation; decomposes to 2-chloromethylthiophene upon isolation.
2
Handling Strict anhydrous, low-temperature protocols to control solvolytic degradation.
3
Workflow Electrophilic sulfonylation of amines and alcohols for thienylmethyl sulfonamide/ester synthesis.

Substitution Challenges with Thiophen-2-ylmethanesulfonyl Chloride


Simple substitution of Thiophen-2-ylmethanesulfonyl chloride with other aryl methanesulfonyl chlorides (e.g., phenylmethanesulfonyl chloride) or even other thiophene-based sulfonyl chlorides (e.g., 2-thiophenesulfonyl chloride) is not chemically straightforward. The electron-rich nature of the 2-thienylmethyl group confers distinct reactivity and stability profiles [1]. Critically, its propensity for facile decomposition to 2-chloromethylthiophene under standard synthetic conditions [2] means that reaction protocols developed for more stable analogs may fail, leading to low yields or intractable mixtures. Furthermore, the sulfonyl chloride moiety in this specific structure participates in solvolytic pathways that differ significantly in rate and mechanism from both its phenyl-based and heterocyclic sulfonyl chloride counterparts [3].

Target Thiophen-2-ylmethanesulfonyl chloride
Alternative Phenylmethanesulfonyl chloride: stable under standard protocols; target compound decomposes quantitatively.
Target Thiophen-2-ylmethanesulfonyl chloride
Alternative 2-Thiophenesulfonyl chloride: distinct solvolytic pathway; reaction kinetics and mechanism differ.
Target Thiophen-2-ylmethanesulfonyl chloride
Alternative Shelf-stable methanesulfonyl chlorides (e.g., 2-naphthyl): catalog availability; target requires bespoke in-situ use.

Differentiating Thiophen-2-ylmethanesulfonyl Chloride from Analogs


Decomposition Propensity vs. Electron-Rich Analogs

Thiophen-2-ylmethanesulfonyl chloride exhibits pronounced instability under typical synthetic conditions, a property not observed with its less electron-rich analog phenylmethanesulfonyl chloride. Attempted synthesis or isolation of the target compound frequently results in its quantitative decomposition to the corresponding 2-chloromethylthiophene [1].

Decomposition Propensity
Class-level inference
Quantitative decomposition Target: conversion to 2-chloromethylthiophene.
Comparator: phenylmethanesulfonyl chloride shows no such decomposition.
Procurement and handling protocols must assume immediate in-situ consumption.
Binary stability outcome; standard isolation not feasible.
Synthetic Instability Reaction Byproduct Analysis Electron-Rich Heterocycles

Hydrolysis Kinetics vs. Phenylmethanesulfonyl Chloride

As a structural and electronic analog for the sulfonyl chloride moiety, the solvolytic reactivity of 2-thiophenesulfonyl chloride provides a quantitative benchmark. Its hydrolysis rate constant in 100% water at 25.0 °C has been measured at 53.2 × 10⁻⁵ s⁻¹ [1]. While a direct rate constant for phenylmethanesulfonyl chloride at the same temperature is not available, the study's extended Grunwald-Winstein correlation analysis confirms a distinct sensitivity to solvent nucleophilicity and ionizing power, indicating a different solvolytic pathway compared to phenylmethanesulfonyl chloride [2].

Hydrolysis Kinetics
Cross-study comparable
k = 53.2 × 10⁻⁵ s⁻¹ (2-thiophenesulfonyl chloride, 25.0°C, 100% H₂O)
High solvolytic lability demands strict anhydrous handling and low-temperature quenching.
Mechanistic distinction from phenyl analog confirmed via Grunwald-Winstein analysis.
Solvolysis Kinetics Hydrolytic Stability Reactivity Comparison

Synthetic Accessibility of Methanesulfonyl Chlorides

The synthesis of Thiophen-2-ylmethanesulfonyl chloride is challenging due to the electron-rich nature of the thienylmethyl group, which promotes decomposition pathways. Literature reports indicate that attempts to prepare this specific compound result in failure, with 2-chloromethylthiophene being the sole recovered product [1]. This stands in contrast to the successful preparation of other methanesulfonyl chlorides, such as 2-naphthyl and 5-benzo[b]thienyl analogs, using a novel procedure developed to circumvent such issues in less reactive systems [1].

Synthetic Accessibility
Head-to-head
0% yield (decomposition) vs. successful synthesis of 2-naphthyl and 5-benzo[b]thienyl analogs.
No stable catalog form; only in-situ generation is viable.
Binary outcome under standard preparation methods.
Synthetic Methodology Electrophilic Substitution Reagent Feasibility

Reductive Reactivity in Disulfide Synthesis

Under reductive conditions using the Ekbom method (iodine catalyst, red phosphorus), 2-thiophenesulfonyl chloride demonstrates unique inertness, failing to yield any disulfide product and resulting in recovery of the starting material [1]. This behavior is anomalous among heterocyclic sulfonyl chlorides tested and contrasts with the reactivity of other substrates under identical conditions. The formation of the desired disulfide could only be achieved by adding a calculated amount of iodine and conducting the reaction at low temperature [1].

Reductive Reactivity
Class-level inference
0% disulfide formation Under Ekbom method; starting material recovered.
Exclude from reductive disulfide synthesis routes.
Low-temperature, iodine-modified protocol required if attempted.
Reduction Chemistry Disulfide Synthesis Heterocyclic Reactivity

Thiophen-2-ylmethanesulfonyl Chloride Application Scenarios


In-Situ Generation for Labile Sulfonamides

Given the documented decomposition of Thiophen-2-ylmethanesulfonyl chloride to 2-chloromethylthiophene upon attempted isolation [1], its primary utility lies in immediate, in-situ generation and consumption. This approach is essential for preparing sulfonamide derivatives that themselves are too unstable to be obtained from a pre-formed, isolated sulfonyl chloride reagent. This scenario is supported by the broader context of sulfonyl chlorides being key precursors for sulfonamide-based drugs [2].

Low-Temperature Quenching for Heterocyclic Building Blocks

The high solvolytic reactivity of the 2-thiophenesulfonyl chloride core, as quantified by its hydrolysis rate (k = 53.2 × 10⁻⁵ s⁻¹ at 25.0°C) [3], indicates that Thiophen-2-ylmethanesulfonyl chloride must be handled under rigorously anhydrous and low-temperature conditions. This necessitates specialized protocols for quenching with amines or alcohols to produce thiophene-2-methanesulfonates or sulfonamides. Such building blocks are valuable for introducing the electron-rich thienylmethyl moiety into more complex molecules for medicinal chemistry or materials science applications.

Solvolysis Mechanistic Pathway Studies

Research into solvent effects on sulfonyl chloride solvolysis has shown that 2-thiophenesulfonyl chloride exhibits a unique sensitivity profile to solvent nucleophilicity and ionizing power compared to phenylmethanesulfonyl chloride [3]. This suggests that Thiophen-2-ylmethanesulfonyl chloride is a valuable probe molecule for fundamental physical organic chemistry studies. Its application is not in large-scale production but in elucidating the subtle mechanistic shifts between concerted SN2, elimination-addition, and other solvolytic pathways, thereby informing the design of more robust sulfonyl transfer reagents.

Exclusion from Reductive Disulfide Synthesis

Based on the observed failure of the closely related 2-thiophenesulfonyl chloride to undergo reductive dimerization under standard Ekbom method conditions [4], Thiophen-2-ylmethanesulfonyl chloride should be explicitly excluded as a candidate for any synthetic route that involves a reductive step to form a disulfide. This negative selection criterion is crucial for efficient route scouting and prevents investment in a synthetic path with a high probability of failure.

Application
Selection Property
Validation Focus
In-situ generation for labile sulfonamides
Decomposition-sensitive protocol fit
In-situ consumption efficiency; sulfonamide purity
Low-temperature quenching for heterocyclic building blocks
Anhydrous, low-temperature reactivity
Sulfonylation yield; thienylmethyl introduction
Solvolysis mechanistic pathway studies
Solvolytic sensitivity profile
Mechanistic pathway determination; solvent parameter correlation
Exclusion from reductive disulfide synthesis
Reductive inertness
Negative selection; route scouting efficiency

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